

physical and chemical characteristics of "5-chloro-6-methyl-1H-indole"

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Compound of Interest

Compound Name: 5-chloro-6-methyl-1H-indole

Cat. No.: B063823

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An In-depth Technical Guide to the Physical and Chemical Characteristics of **5-Chloro-6-methyl-1H-indole**

Introduction: The Significance of the 5-Chloro-Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.^[1] Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly valuable pharmacophore, demonstrating a wide spectrum of biological activities.^{[1][2]} The strategic placement of a chlorine atom at the 5-position can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties, thereby enhancing its pharmacological profile.^{[3][4]}

This guide focuses on a specific, yet important, member of this class: **5-chloro-6-methyl-1H-indole** (CAS No: 162100-56-3). As a functionalized building block, this compound holds potential for the synthesis of novel therapeutic agents. We will provide an in-depth examination of its physical and chemical characteristics, a robust protocol for its synthesis, and insights into its applications for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis and drug design. While experimental data for **5-chloro-6-methyl-1H-indole** is not

widely published, reliable predictions based on its structure provide a strong starting point for laboratory work.

Property	Value	Source
Molecular Formula	C ₉ H ₈ ClN	[5]
Molecular Weight	165.62 g/mol	[5]
CAS Number	162100-56-3	[6]
Predicted Boiling Point	297.5 ± 20.0 °C at 760 mmHg	[5]
Predicted Density	1.273 ± 0.06 g/cm ³	[5]
Appearance	Solid (predicted)	-

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a definitive spectrum for **5-chloro-6-methyl-1H-indole** is not available in the cited literature, we can reliably predict its key features by analyzing its structure and comparing it to closely related, well-characterized analogues like 5-chloro-3-methyl-1H-indole.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons.

- N-H Proton: A broad singlet is expected around δ 8.0-8.2 ppm.
- Aromatic Protons: The benzene ring protons at C4 and C7 will appear as singlets due to their separation by substituents. The C4-H will likely be around δ 7.5-7.6 ppm, while the C7-H will be around δ 7.2-7.3 ppm. The protons on the pyrrole ring (C2-H and C3-H) will likely appear as doublets of doublets or multiplets between δ 6.5 and 7.2 ppm, similar to other indoles.[4]
[7]
- Methyl Protons: The C6-methyl group will produce a sharp singlet at approximately δ 2.3-2.5 ppm.

^{13}C NMR: The carbon spectrum will reflect the nine unique carbon environments in the molecule.

- **Aromatic Carbons:** The carbon atoms of the indole ring are expected in the typical range of δ 100-140 ppm. The C-Cl (C5) and C-CH₃ (C6) carbons will be influenced by their respective substituents. Based on data for 5-chloro-3-methyl-1H-indole, the C5-Cl carbon is expected around δ 125 ppm, and the carbons flanking it will show shifts influenced by the halogen's electronegativity.^[7]
- **Methyl Carbon:** The methyl carbon (C6-CH₃) should appear upfield, typically around δ 15-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at m/z 165. The presence of a chlorine atom will be evident from the characteristic isotopic pattern, with a second peak at $\text{M}+2$ (m/z 167) having approximately one-third the intensity of the M^+ peak.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

- **N-H Stretch:** A sharp peak around 3400 cm^{-1} corresponding to the indole N-H bond.
- **C-H Stretch (Aromatic):** Bands in the $3000\text{-}3100\text{ cm}^{-1}$ region.
- **C-H Stretch (Aliphatic):** Bands just below 3000 cm^{-1} for the methyl group.
- **C=C Stretch (Aromatic):** Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ range.

Part 3: Chemical Reactivity and Synthesis

Reactivity Insights

The reactivity of the indole core is heavily influenced by its substituents. The pyrrole ring is electron-rich and thus prone to electrophilic substitution, typically at the C3 position. The chloro group at C5 is an electron-withdrawing group by induction but a weak deactivator overall for

electrophilic aromatic substitution on the benzene ring. The methyl group at C6 is a weak electron-donating group. This electronic profile makes **5-chloro-6-methyl-1H-indole** a versatile intermediate for further functionalization.

Synthetic Protocol: Fischer Indole Synthesis

The most reliable and widely used method for constructing substituted indoles is the Fischer indole synthesis.^[8] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.^{[9][10]} For **5-chloro-6-methyl-1H-indole**, the logical precursors are (4-chloro-3-methylphenyl)hydrazine and an appropriate two-carbon aldehyde or ketone equivalent (e.g., acetaldehyde or acetone).

Overall Reaction: (4-chloro-3-methylphenyl)hydrazine + Acetaldehyde → **5-chloro-6-methyl-1H-indole** + NH₃

Below is a detailed, self-validating protocol adapted from established procedures for similar indole syntheses.^{[9][11]}

Step-by-Step Methodology:

1. Materials and Reagents:

- (4-chloro-3-methylphenyl)hydrazine hydrochloride
- Acetaldehyde
- Acid Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
- Solvent: Ethanol or Toluene (if using ZnCl₂)
- Saturated sodium bicarbonate solution
- Ethyl acetate (for extraction)
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system for chromatography

2. Hydrazone Formation (Implicit in one-pot PPA synthesis):

- Rationale: The first step is the condensation of the hydrazine with the carbonyl compound to form a hydrazone intermediate. When using a strong dehydrating acid catalyst like PPA, this step occurs in situ.

3. Indolization (Cyclization):

- Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chloro-3-methylphenyl)hydrazine hydrochloride (1.0 eq).
- Catalyst Addition: Carefully add polyphosphoric acid (PPA, approx. 10-15g per 10 mmol of hydrazine) to the flask. Causality Note: PPA serves as both the acid catalyst and a solvent/dehydrating agent, driving the reaction towards the indole product.
- Reagent Addition: Slowly add acetaldehyde (1.1 eq) to the mixture while stirring.
- Reaction: Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Work-up and Isolation:

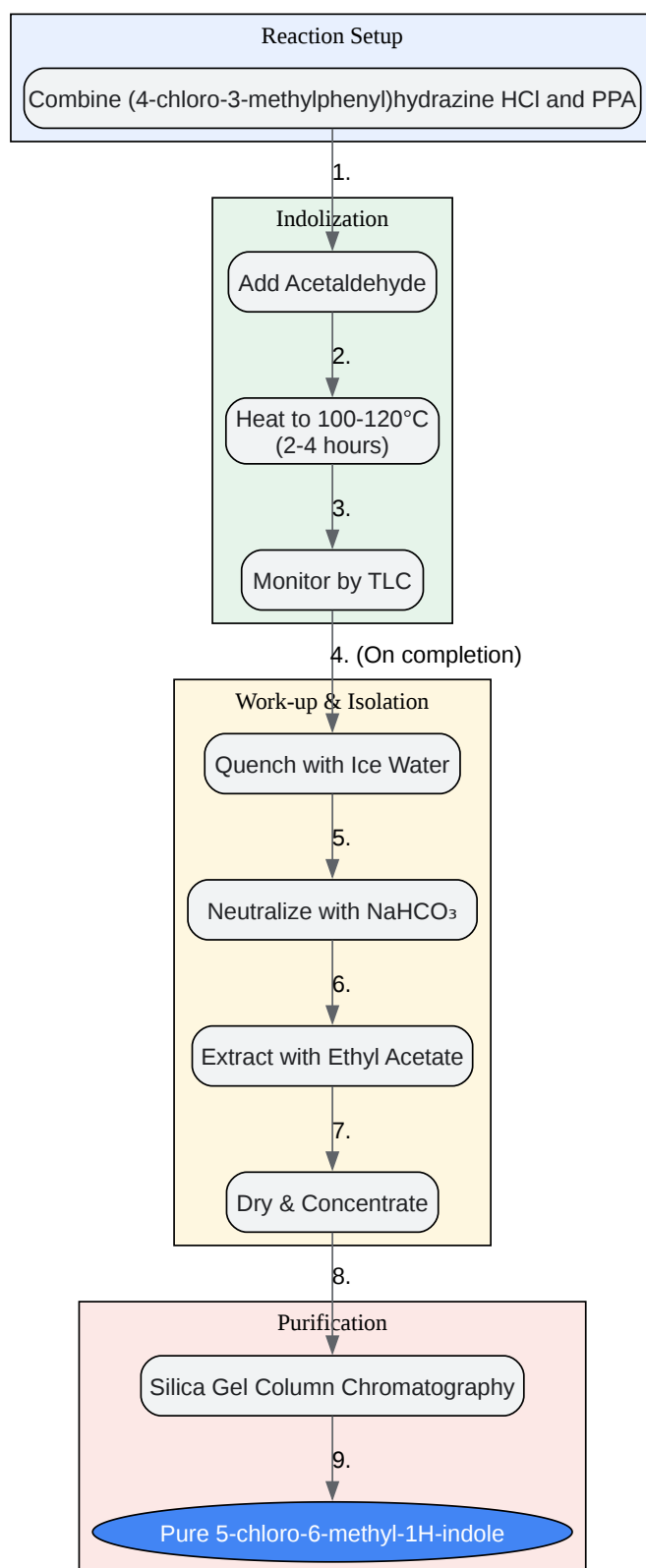
- Cool the reaction flask to room temperature, then carefully place it in an ice bath.
- Slowly and cautiously quench the reaction by adding ice-cold water. Safety Note: This can be exothermic.
- Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 10 mmol scale).
- Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

5. Purification:

- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the residue by column chromatography on silica gel. Elute with a gradient of hexanes/ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to isolate the pure **5-chloro-6-methyl-1H-indole**.

6. Characterization:

- Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as described in Part 2. Determine the melting point.



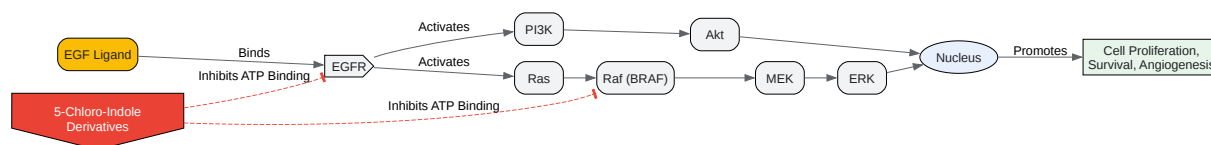
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Caption: Fischer Indole Synthesis Workflow.

Part 4: Applications in Drug Discovery

The 5-chloro-indole scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of potent and selective kinase inhibitors.[11] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Derivatives of 5-chloro-indole have shown significant inhibitory activity against key kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.[2] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation cascade that leads to tumor cell proliferation and survival.[11] **5-chloro-6-methyl-1H-indole** serves as a valuable starting material for synthesizing libraries of such inhibitors, where modifications at the N1 or C3 positions can be explored to optimize potency and selectivity.



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